molecular formula C10H11BrO3 B8355703 1-(5-Bromo-2-(methoxymethoxy)phenyl)ethanone

1-(5-Bromo-2-(methoxymethoxy)phenyl)ethanone

Cat. No. B8355703
M. Wt: 259.10 g/mol
InChI Key: UHVLOEPVPDPIPM-UHFFFAOYSA-N
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Patent
US08242129B2

Procedure details

To a slurry of sodium hydride (60% oily dispersion; 1.125 g, 28 mmol) in anhydrous DMF (80 mL), 1-(5-bromo-2-hydroxyphenyl)ethanone (4.67 g, 21.7 mmol) was added at 0° C. under a nitrogen atmosphere. After stirring for 1 h at the same temperature, methyl chloromethyl ether (tech, 90%; 2.35 g, 26 mmol) was added dropwise. The reaction mixture was allowed to gradually warm to room temperature and was stirred for 4 h. The reaction mixture was then quenched by pouring it onto saturated NH4Cl (aq) (100 mL). The reaction mixture was then extracted with 8:1 Et2O/EtOAc (2×150 mL). The combined organic layers were washed with water (4×80 mL), brine (60 mL), and dried over MgSO4. After purification by flash chromatography (9:1 hexane/EtOAc), the title compound (15) was obtained as colorless oil (4.44 g, 79% yield).
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([OH:13])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=1.Cl[CH2:15][O:16][CH3:17]>CN(C=O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:13][CH2:15][O:16][CH3:17])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.125 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.67 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
ADDITION
Type
ADDITION
Details
by pouring it onto saturated NH4Cl (aq) (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with 8:1 Et2O/EtOAc (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (4×80 mL), brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography (9:1 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)OCOC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.44 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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